molecular formula C17H12ClN3OS B2727139 N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide CAS No. 868369-41-9

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide

Cat. No.: B2727139
CAS No.: 868369-41-9
M. Wt: 341.81
InChI Key: ZRNUSZKQRYQHSR-JZJYNLBNSA-N
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Description

This compound features a benzothiazole core substituted with chlorine at position 7 and methyl groups at positions 3 and 2. The Z-configuration of the imine group (C=N) in the 2,3-dihydrobenzothiazole ring imposes specific conformational constraints. The 4-cyanobenzamide moiety is attached via the nitrogen atom of the benzothiazole, contributing to electronic and steric properties. This structure is hypothesized to influence bioactivity, particularly in molecular recognition processes, due to the interplay of hydrophobic (methyl, chloro) and polar (cyanobenzamide) substituents .

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c1-10-3-8-13(18)15-14(10)21(2)17(23-15)20-16(22)12-6-4-11(9-19)5-7-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNUSZKQRYQHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Dimethylation: The methyl groups at the 3rd and 4th positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Formation of Cyanobenzamide: The final step involves the coupling of the benzothiazole derivative with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study:
A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains using the turbidimetric method. Results indicated promising activity against pathogens resistant to conventional antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.

Case Study:
In vitro studies on breast cancer cell lines (e.g., MCF7) showed that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents. Molecular docking studies further elucidated its binding affinity to cancer-related targets .

Biological Mechanisms

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Research has focused on:

  • Molecular Docking Studies: These studies help predict how the compound interacts with specific biological targets.
  • Enzyme Inhibition: Investigations into its ability to inhibit vital enzymes involved in cancer cell metabolism and survival.

Data Table: Key Research Findings

StudyFocus AreaMethodologyKey Findings
Study 1Antimicrobial ActivityTurbidimetric MethodEffective against multiple bacterial strains
Study 2Anticancer ActivityMCF7 Cell Line AssayInduced apoptosis; significant cytotoxicity
Study 3Molecular DockingComputational AnalysisHigh binding affinity to cancer targets

Mechanism of Action

The mechanism of action of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Crystallographic and Structural Insights

  • Software Tools : SHELX and ORTEP () are critical for resolving the Z-configuration and anisotropic displacement parameters.
  • Hydrogen Bonding: The target compound’s cyanobenzamide may form C≡N···H interactions, contrasting with hydroxybenzylidene-derived O–H···N bonds in benzodithiazines ().
  • Packing Analysis : Methyl and chloro groups likely induce tighter packing than the planar benzodithiazine systems, impacting solubility .

Hypothesized Bioactivity and Physicochemical Properties

  • Metabolic Stability : The benzothiazole core may resist oxidative metabolism better than indenyl or triazolo-pyrazine systems.
  • Target Engagement: The 4-cyanobenzamide group could act as a hydrogen bond acceptor, while the benzothiazole’s nitrogen may coordinate metal ions in enzymatic active sites .

Biological Activity

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structural features suggest significant potential for various biological activities, including antimicrobial, anticancer, and CNS depressant effects. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound features a benzothiazole moiety fused with a cyanobenzamide group. The presence of chlorine and methyl substituents enhances its reactivity and solubility, making it a candidate for pharmaceutical applications.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. For instance, benzothiazole derivatives are known for their effectiveness against various bacterial strains.
  • Anticancer Potential : Studies indicate that compounds with structural similarities to this compound exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • CNS Depressant Effects : Some derivatives have shown promise in CNS depressant activity, suggesting potential applications in treating anxiety and seizure disorders.

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors on cell surfaces, affecting cellular signaling pathways.
  • Gene Expression Alteration : The compound might influence the expression of genes related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
CNS DepressantExhibited sedative effects in animal models

Case Study: Anticancer Activity

A study evaluated the anticancer effects of structurally similar benzothiazole derivatives. The results indicated that these compounds significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving apoptosis induction and cell cycle arrest. This suggests that this compound may possess similar anticancer properties.

Case Study: CNS Depressant Effects

In another study focusing on CNS activity, derivatives were tested for their ability to reduce seizure activity in animal models. Results indicated that certain compounds showed significant anticonvulsant effects when administered at specific dosages. This highlights the potential for this compound to serve as a therapeutic agent for neurological disorders.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 resolve the benzothiazolylidene proton (δ 8.2–8.5 ppm) and cyanobenzamide carbonyl (δ 168–170 ppm). Confirm Z-configuration via NOESY (nuclear Overhauser effect between benzothiazole methyl and cyanophenyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+[M+H]^+) with <5 ppm error. Fragmentation patterns should include loss of Cl (m/z35m/z -35) and cyanobenzamide moiety (m/z145m/z -145).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

How can researchers address discrepancies in crystallographic data, such as twinning or disorder?

Advanced Research Focus
For twinning, use SHELXL ’s twin refinement (TWIN/BASF commands) with HKLF 5 format data. Test for pseudo-merohedral twinning via the R-factor ratio (Rint>0.3R_{\text{int}} > 0.3) . For disorder, apply PART/SUMP constraints to split occupancy between sites. Validate with CIF-check tools (e.g., checkCIF/PLATON) to ensure ADPs and bond lengths comply with IUCr standards (Δ/σ<0.05\Delta/\sigma < 0.05) .

What intermolecular interactions dominate the crystal packing, and how can they be analyzed?

Advanced Research Focus
Graph-set analysis (Bernstein’s method) identifies hydrogen-bonding motifs. For this compound, expect N-HO=C\text{N-H} \cdots \text{O=C} (cyanobenzamide) and C-HCl\text{C-H} \cdots \text{Cl} interactions. Use Mercury CSD to calculate interaction distances and angles. Dominant graph sets are likely R22(8)\text{R}_2^2(8) (dimer formation) and C22(14)\text{C}_2^2(14) (chain motifs) . Hirshfeld surface analysis quantifies contact contributions (e.g., Cl⋯H contacts ~12%, O⋯H ~8%) .

What strategies are recommended for evaluating the compound’s bioactivity in vitro?

Q. Advanced Research Focus

  • Antioxidant Assays : Use DPPH radical scavenging (IC50_{50} determination) and FRAP (ferric reducing power) with ascorbic acid as a positive control. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .
  • Enzyme Inhibition : For kinase or protease targets, employ fluorescence-based assays (e.g., ATPase-Glo™). Confirm binding via ITC (isothermal titration calorimetry) with KdK_d values <10 µM indicating potency.

How can conflicting spectral or crystallographic data be resolved during structure-property studies?

Q. Advanced Research Focus

  • Data Triangulation : Cross-validate SC-XRD with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G**) to ensure bond-length consistency (±0.02 Å) .
  • Dynamic NMR : For fluxional behavior, variable-temperature 1H^1\text{H} NMR (25–80°C) detects coalescence temperatures, confirming conformational stability.
  • Rietveld Refinement : For polycrystalline samples, use TOPAS-Academic to model preferred orientation effects and quantify phase purity (>98%) .

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